6,13-Bis(triisopropylsilylethynyl)pentacene

Solution-Processed Electronics Organic Semiconductors Printed Electronics

6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) is the premier solution-processable p-type organic semiconductor. Unlike insoluble unsubstituted pentacene, the bulky TIPS side groups enable high solubility (6.57 wt% in toluene) and cofacial π-π stacking, delivering hole mobility up to 4.6 cm²/V·s and HOMO -5.2 eV for efficient gold electrode injection. This unique balance of solubility, isotropic charge transport, and air-stable electronic structure makes it the material of choice for inkjet-printed OFETs, e-paper backplanes, and flexible organic photovoltaics. Its well-characterized crystal structure and extensive literature support accelerate R&D and scalable production.

Molecular Formula C44H54Si2
Molecular Weight 639.1 g/mol
CAS No. 373596-08-8
Cat. No. B153593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,13-Bis(triisopropylsilylethynyl)pentacene
CAS373596-08-8
Synonymsis(triisopropylsilylethynyl)pentacene
TIPS pentacene
Molecular FormulaC44H54Si2
Molecular Weight639.1 g/mol
Structural Identifiers
SMILESCC(C)[Si](C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C
InChIInChI=1S/C44H54Si2/c1-29(2)45(30(3)4,31(5)6)23-21-39-41-25-35-17-13-15-19-37(35)27-43(41)40(22-24-46(32(7)8,33(9)10)34(11)12)44-28-38-20-16-14-18-36(38)26-42(39)44/h13-20,25-34H,1-12H3
InChIKeyFMZQNTNMBORAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene, CAS 373596-08-8): Soluble Organic Semiconductor for Solution-Processed Electronics Procurement


6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) is a functionalized pentacene derivative engineered to overcome the insolubility and suboptimal solid-state packing of unsubstituted pentacene . The bulky triisopropylsilylethynyl (TIPS) side groups confer solubility in common organic solvents while promoting cofacial π-π stacking, enabling solution-based fabrication of organic field-effect transistors (OFETs) and printed electronics [1]. As a p-type organic semiconductor, TIPS-pentacene exhibits a HOMO level near -5.2 eV, a melting point of 276 °C, and a density of 1.104 g/cm³ at 25 °C . Its combination of solution processability and high charge carrier mobility distinguishes it from both unmodified pentacene and other silylethynyl-functionalized analogs, making it a critical material for research and industrial applications in flexible electronics [2].

TIPS-Pentacene (CAS 373596-08-8): Why In-Class Substitution with Other Functionalized Pentacenes or Unsubstituted Pentacene Is Not Feasible


Direct substitution of TIPS-pentacene with other pentacene derivatives or unsubstituted pentacene leads to fundamentally different device performance and process compatibility. Unsubstituted pentacene is virtually insoluble in common organic solvents, necessitating vacuum deposition and precluding low-cost solution processing . While other silylethynyl-functionalized pentacenes, such as TES-pentacene, offer improved solubility, they exhibit distinct molecular packing (1D vs. 2D) and charge transport anisotropy that alter device-level performance [1]. Furthermore, the specific TIPS side groups provide a unique balance of steric shielding and electronic tuning that influences photooxidative stability and HOMO level positioning, factors critical for air-stable device operation [2]. The following evidence demonstrates that TIPS-pentacene occupies a specific performance envelope not interchangeable with its closest analogs.

TIPS-Pentacene (CAS 373596-08-8): Quantified Differentiation from Pentacene and TES-Pentacene in Solubility, Mobility, Packing, and Thermal Stability


Solubility in Common Organic Solvents: TIPS-Pentacene vs. Unsubstituted Pentacene

TIPS-pentacene exhibits high solubility in common organic solvents, enabling solution-based fabrication methods (e.g., spin-coating, inkjet printing) that are impossible with unsubstituted pentacene. At 23 °C, TIPS-pentacene solubility in toluene reaches 6.57 wt% , while unsubstituted pentacene is only 'slightly soluble' in organic solvents and typically requires high-temperature trichlorobenzene for any solution processing . This solubility differential is essential for low-cost, large-area electronics manufacturing.

Solution-Processed Electronics Organic Semiconductors Printed Electronics

Charge Carrier Mobility in Single Crystals: TIPS-Pentacene Hole Mobility vs. Pentacene Hole Mobility

TIPS-pentacene single crystals demonstrate hole mobilities up to 2.42 cm²/V·s when prepared from 0.4 mg/mL solutions via droplet-pinned crystallization [1]. In comparison, unsubstituted pentacene single crystals exhibit hole mobilities typically in the range of 0.3–3 cm²/V·s [2], with some reports up to 5 cm²/V·s [3]. However, TIPS-pentacene achieves comparable or superior mobility while being fully solution-processable—a critical advantage for device fabrication that pentacene cannot offer. Furthermore, strained TIPS-pentacene films reach hole mobilities of 4.6 cm²/V·s, exceeding typical pentacene thin-film values [4].

OFET Performance Charge Transport Single Crystal Mobility

Molecular Packing and Charge Transport Anisotropy: TIPS-Pentacene (2D Packing) vs. TES-Pentacene (1D Packing)

TIPS-pentacene adopts a 2D 'brickwork' packing motif that promotes isotropic charge transport, whereas TES-pentacene forms 1D columnar stacks leading to high anisotropy [1]. Field-effect mobility anisotropy measurements confirm this structural difference: TES-pentacene exhibits an anisotropy ratio of ∼21–47 (depending on casting speed), while TIPS-pentacene shows a significantly lower ratio of ∼3–10 [1]. This 2D packing in TIPS-pentacene also enables a shorter π-π stacking distance of 3.33 Å (tunable to 3.08 Å under strain) [2], compared to TES-pentacene's 3.1 Å but with inferior 2D connectivity [3].

Crystal Engineering Charge Transport Anisotropy π-π Stacking

Thermal Stability and Solid-State Phase Behavior: TIPS-Pentacene vs. Pentacene

TIPS-pentacene exhibits a solid-state phase transition at approximately 130 °C (403 K) associated with conformational reorganization of the TIPS side groups and a slight decrease in acene-to-acene spacing [1]. This transition is absent in unsubstituted pentacene, which sublimes at 372-374 °C without melting . On Au(111) surfaces, TIPS-pentacene shows ligand desorption at ∼470 K (197 °C), leaving the pentacene backbone intact [2]. The thermal annealing behavior of TIPS-pentacene directly impacts device processing and operational stability; the phase transition must be managed to prevent cracking in thin films [1].

Thermal Stability Device Reliability Phase Transitions

Electronic Structure and Air Stability: TIPS-Pentacene HOMO Level vs. Pentacene

TIPS-pentacene exhibits a HOMO level of -5.2 eV and LUMO of -3.4 eV [1], compared to unsubstituted pentacene with HOMO ≈ -5.0 eV and LUMO ≈ -3.0 eV . The deeper HOMO in TIPS-pentacene results from the electron-withdrawing nature of the silylethynyl groups, which lowers the oxidation potential and improves stability against photooxidation [2]. However, studies indicate that TIPS-pentacene is not the longest-lived pentacene derivative under photooxidative conditions; certain halogenated or alkylphenyl-substituted derivatives exhibit greater stability [2]. Nevertheless, its HOMO level provides a favorable balance for p-type OFET operation with gold electrodes.

HOMO-LUMO Gap Oxidative Stability Air-Stable OFETs

OFET Performance Metrics: TIPS-Pentacene Mobility Enhancement via Processing Optimization

The field-effect mobility of TIPS-pentacene OFETs is highly tunable through processing conditions. In situ annealing at 60 °C during spray-coating increases mobility from 0.056 cm²/V·s to 0.191 cm²/V·s—a 3.4-fold enhancement [1]. Blending TIPS-pentacene with polystyrene (PS) in a 1:3 ratio (TIPS:PS) boosts mobility from 0.08 cm²/V·s (neat) to 0.57 cm²/V·s [2]. These optimizations are specific to TIPS-pentacene's crystallization behavior and are not directly transferable to other pentacene derivatives without extensive re-optimization.

OFET Fabrication Annealing Effects Mobility Optimization

TIPS-Pentacene (CAS 373596-08-8): Recommended Application Scenarios Based on Quantified Performance Differentiation


Solution-Processed Organic Field-Effect Transistors (OFETs) for Flexible Displays and RFID Tags

TIPS-pentacene's high solubility (6.57 wt% in toluene at 23 °C) and tunable hole mobility (up to 4.6 cm²/V·s in strained films) [1] make it the material of choice for solution-processed p-channel OFETs. Unlike unsubstituted pentacene, TIPS-pentacene can be deposited via inkjet printing, spray-coating, or spin-coating, enabling low-cost, large-area fabrication of flexible backplanes for e-paper, OLED displays, and RFID circuits . The 2D packing motif ensures relatively isotropic charge transport, simplifying circuit layout and improving yield [2].

Printed and Flexible Electronics Requiring Balanced Solubility and Charge Transport

For applications demanding both high solubility and competitive charge carrier mobility, TIPS-pentacene offers a unique performance window. Compared to TES-pentacene, TIPS-pentacene's lower mobility anisotropy (∼3–10 vs. ∼21–47) [2] provides more uniform device characteristics across different orientations, which is critical for printed sensor arrays and flexible logic circuits. Its HOMO level (-5.2 eV) [3] also provides favorable energy level alignment with gold electrodes, reducing contact resistance in printed OFETs.

Academic Research and Prototyping of Solution-Processed Organic Semiconductors

TIPS-pentacene serves as a benchmark material for investigating structure-property relationships in solution-processed organic semiconductors. Its well-characterized crystal structure, solid-state phase transition at ∼130 °C [4], and process-dependent mobility (e.g., 3.4× enhancement with in situ annealing) [5] make it an ideal model system for studying crystallization, charge transport, and device physics. Researchers can leverage the extensive literature on TIPS-pentacene to design experiments and validate new processing techniques.

Organic Photovoltaics (OPV) and Hybrid Electronics

TIPS-pentacene's combination of solution processability and favorable electronic structure (HOMO -5.2 eV, LUMO -3.4 eV) [3] enables its use as a p-type semiconductor in bulk heterojunction solar cells and hybrid organic-inorganic devices. Blends with fullerene derivatives (e.g., PCBM) have been demonstrated for terahertz modulators and photodetectors [6]. While other pentacene derivatives may offer higher mobility, TIPS-pentacene's established synthetic accessibility and commercial availability streamline research and development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,13-Bis(triisopropylsilylethynyl)pentacene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.